N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine;dihydrochloride
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Overview
Description
MS 023 dihydrochloride is a potent and selective inhibitor of type I protein arginine methyltransferases (PRMTs). These enzymes play a crucial role in the regulation of gene expression through the methylation of arginine residues on histone and non-histone proteins. MS 023 dihydrochloride has shown significant potential in reducing global arginine asymmetric dimethylation levels in vitro, making it a valuable tool in epigenetic research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MS 023 dihydrochloride involves multiple steps, starting with the preparation of the core structure, N1-methyl-N1-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine. This compound is then reacted with hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high purity and yield .
Industrial Production Methods: Industrial production of MS 023 dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the purification of intermediates and the final product using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: MS 023 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Conditions often involve mild temperatures and solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction reactions can modify the functional groups on the core structure .
Scientific Research Applications
MS 023 dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of PRMTs and their role in gene regulation.
Biology: Helps in understanding the epigenetic modifications and their impact on cellular processes.
Medicine: Investigated for its potential in cancer research, particularly in targeting PRMTs involved in tumor progression.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery .
Mechanism of Action
MS 023 dihydrochloride exerts its effects by selectively inhibiting type I PRMTs. It binds to the active site of these enzymes, preventing the methylation of arginine residues on target proteins. This inhibition leads to a reduction in global arginine asymmetric dimethylation levels, affecting gene expression and cellular functions. The compound also inhibits and reduces the expression of TGF-β-activated kinase 1, further influencing cellular pathways .
Comparison with Similar Compounds
MS 023: The parent compound without the dihydrochloride salt.
MS 023 trihydrochloride: A variant with three hydrochloride groups.
Tazemetostat: A selective inhibitor of EZH2, another histone methyltransferase
Uniqueness: MS 023 dihydrochloride is unique due to its high selectivity and potency against type I PRMTs. Unlike other inhibitors, it does not significantly affect type II and III PRMTs, protein lysine methyltransferases, or DNA methyltransferases. This selectivity makes it a valuable tool for studying the specific roles of type I PRMTs in various biological processes .
Properties
IUPAC Name |
N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.2ClH/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18;;/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNXCUFNZWGILO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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